1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 4-chlorophenyl group and an azetidinyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with different substituents.
1H-Pyrazole, 1-[4-[(3-methoxy-1-azetidinyl)sulfonyl]phenyl]-5-(4-methylphenyl)-3-: A more complex pyrazole with additional functional groups.
Uniqueness
1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
857531-55-6 |
---|---|
Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-[4-[3-(azetidin-1-yl)-1-(4-chlorophenyl)propyl]phenyl]-1H-pyrazole |
InChI |
InChI=1S/C21H22ClN3/c22-20-8-6-18(7-9-20)21(10-13-25-11-1-12-25)17-4-2-16(3-5-17)19-14-23-24-15-19/h2-9,14-15,21H,1,10-13H2,(H,23,24) |
InChI Key |
PEEKZDAJUZOSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.